Magnesium Trisilicate

描述

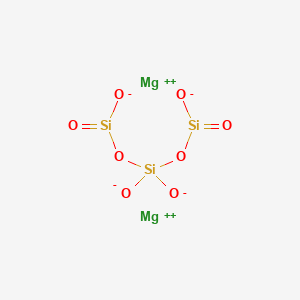

Structure

2D Structure

属性

IUPAC Name |

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAKHNRMVGRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904706 | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Magnesium trisilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water and alcohol | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, white powder, free from grittiness, Slightly hygroscopic powder | |

CAS No. |

14987-04-3 | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium silicon oxide (Mg2Si3O8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimagnesium trisilicon octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical and Conceptual Evolution of Magnesium Trisilicate Research

Early Investigations and Definitional Studies of Magnesium Trisilicate (B10819215)

The initial scientific exploration of magnesium trisilicate in the early 20th century was primarily driven by its application as an antacid. A seminal 1936 paper by N. Mutch in the British Medical Journal detailed the properties of synthetic hydrated magnesium silicates, highlighting that their antacid and adsorbent capabilities were most pronounced in the trisilicate form. bmj.com Mutch's work established that a synthetic version, with a composition approximating the mineral sepiolite, was significantly more active than other examined silicates. bmj.com

Further foundational work was conducted by Ross and Butler in 1938, who presented a comprehensive study that included a proposed definition for powdered this compound. oup.com Their research suggested specific tests for its identification and purity, covering aspects such as fineness, loss on ignition, and assays for magnesium oxide and silicon dioxide content. oup.com These early studies were crucial in establishing a standardized understanding of the compound for pharmaceutical use.

The United States Pharmacopeia (USP) defines this compound as a compound of magnesium oxide and silicon dioxide with varying amounts of water, containing not less than 20.0% magnesium oxide (MgO) and not less than 45.0% silicon dioxide (SiO₂). usp.orgdrugfuture.com The chemical formula is often represented as 2MgO·3SiO₂·xH₂O or Mg₂Si₃O₈·nH₂O. chemicalbook.comwikipedia.org

Evolution of Understanding its Complex Nature and Structure in Academic Literature

Early research acknowledged the hydrated and somewhat variable composition of this compound. bmj.com Over time, academic literature has delved deeper into its complex and often amorphous structure. Modern analytical techniques have been instrumental in elucidating its structural characteristics.

X-ray diffraction (XRD) studies have shown that while this compound can exhibit a crystalline structure, many synthetic preparations are largely amorphous. researchgate.net In its crystalline form, it can show an orthorhombic structure. smolecule.com However, the synthetic process, often a precipitation reaction between a magnesium salt (like magnesium sulfate) and sodium silicate (B1173343), typically results in a product with significant amorphous character. chemicalbook.comresearchgate.netopenpr.com

Spectroscopic methods have further clarified its structure. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands for Si-O-Si and Si-O-Mg bonds, as well as the presence of adsorbed water. smolecule.com Thermal gravimetric and differential thermal analysis (TG/DTA) indicate that different preparation methods can result in magnesium silicate hydrates with varying water content, which is lost upon heating. researchgate.net Research has also shown that factors like pH during synthesis can significantly impact the surface texture and porosity of the final product. researchgate.net

The following table summarizes key structural investigation techniques and their findings:

| Analytical Technique | Key Findings | Reference |

|---|---|---|

| X-Ray Diffraction (XRD) | Reveals both amorphous and crystalline (orthorhombic) phases. Synthetic preparations are often amorphous. | researchgate.netsmolecule.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies Si-O-Si and Si-O-Mg vibrational bonds and the presence of adsorbed water. | smolecule.com |

| Thermal Analysis (TG/DTA) | Demonstrates that samples are hydrated silicates with varying water content. | researchgate.net |

| Brunauer-Emmett-Teller (BET) Analysis | Measures surface area and porosity, showing that synthesis conditions affect the material's texture (microporous vs. mesoporous). | researchgate.net |

Transition from Empirical Observations to Mechanistic Research Paradigms for this compound

The focus of this compound research has shifted from simply observing its effects, such as acid neutralization and adsorption, to understanding the chemical mechanisms that drive these properties. Initially, its value was recognized empirically for its ability to control gastric hyperacidity. clockss.org

The primary mechanistic action of this compound is its slow reaction with gastric hydrochloric acid. wikipedia.orgkentpharma.co.uk This neutralization reaction is described by the following equation:

Mg₂Si₃O₈·nH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (n+2)H₂O bmj.com

This reaction not only consumes acid, thereby increasing the pH of the stomach, but it also has a crucial secondary effect: the precipitation of colloidal hydrated silicon dioxide. patsnap.comdrugbank.compatsnap.com This resulting silica (B1680970) gel was hypothesized in early studies, and later confirmed, to form a protective layer over the gastric mucosa. bmj.comclockss.orgdrugbank.com This coating action is believed to shield ulcerated surfaces from further acid-induced damage. drugbank.compatsnap.com

Furthermore, research has explored the significant adsorbent properties of this compound. researchgate.netnih.gov Studies have demonstrated its capacity to adsorb various substances, including certain drugs, which has led to investigations into potential drug interactions. researchgate.netnih.govscite.ai This line of inquiry represents a clear shift towards a mechanistic understanding of how the compound behaves and interacts within a complex biological system, moving beyond its primary function as a simple antacid. The ability of the formed silica gel to adsorb pepsin and bile acids has also been identified as a component of its therapeutic action. patsnap.com

The following table outlines the progression of research focus on this compound:

| Research Paradigm | Focus of Investigation | Key Research Findings |

|---|---|---|

| Empirical Observation | Antacid and adsorbent effects | Identified as an effective, slow-acting antacid with the ability to adsorb various substances. bmj.comclockss.org |

| Mechanistic Research | Chemical reactions and physical effects in the gastrointestinal tract | Elucidation of the neutralization reaction with HCl and the formation of a protective colloidal silica gel. bmj.compatsnap.comdrugbank.com Investigation of adsorption of pepsin, bile acids, and co-administered drugs. patsnap.comresearchgate.netnih.gov |

Advanced Synthetic Strategies and Material Engineering of Magnesium Trisilicate

Precipitation Methodologies for Controlled Synthesis of Magnesium Trisilicate (B10819215)

The controlled synthesis of magnesium trisilicate is most commonly achieved through precipitation, a scalable and cost-effective method. smolecule.com This process generally involves the reaction of a magnesium salt, such as magnesium nitrate (B79036) or magnesium sulfate, with a silicate (B1173343) source, typically sodium silicate, under specific reaction conditions. smolecule.comgoogle.comgoogle.com The resulting precipitate, this compound, can then be separated from the solution. google.com

Influence of Raw Material Precursors on this compound Morphology and Composition

The choice of raw material precursors significantly impacts the final properties of the synthesized this compound. The purity and reactivity of the magnesium and silicate sources can determine the composition, crystal structure, and morphology of the final product. google.commdpi.com For instance, using magnesium nitrate and sodium silicate as precursors is a common practice. google.comresearchgate.net The ratio of silica (B1680970) to sodium oxide in the sodium silicate solution can also influence the silica to magnesium oxide ratio in the final this compound product. google.com

The physical form and properties of the precursors also play a crucial role. For example, the use of different magnesium compounds can affect the diffusion rates during synthesis, thereby influencing the formation of the desired magnesium silicate phase. mdpi.com The selection of precursors is a key step in tailoring the material for specific applications, as it directly affects characteristics like surface area and porosity.

Optimization of Reaction Parameters in this compound Synthesis (e.g., pH, temperature, reactant molar ratios)

The optimization of reaction parameters is critical for controlling the synthesis of this compound and achieving desired material properties. Key parameters that are frequently manipulated include pH, temperature, and the molar ratios of reactants. researchgate.netresearchgate.netscirp.org

The pH of the reaction medium has a significant effect on the surface texture and composition of the synthesized this compound. researchgate.netustb.edu.cn Maintaining a pH greater than 10 is often recommended to prevent the co-precipitation of magnesium hydroxide (B78521) impurities. smolecule.com The molar ratio of silicon to magnesium is another crucial factor, with a 2:1 ratio often cited as optimal for producing the trisilicate phase. smolecule.com

Temperature also plays a vital role in the synthesis process. Reaction temperature can influence reaction kinetics, particle size, and crystallinity. researchgate.netscirp.org Studies have shown that adjusting the aging temperature and time can optimize the surface area and pore characteristics of the resulting magnesium silicate. researchgate.net For example, one study identified an optimal aging temperature of approximately 80°C and an aging time of around 61.5 hours for synthesizing magnesium silica aerogels with high surface area and specific pore properties. researchgate.net

The following table summarizes the impact of various reaction parameters on the properties of this compound, based on available research findings.

| Parameter | Effect on Structure & Composition | Impact on Surface Area & Porosity |

| pH | Higher pH (>10) minimizes Mg(OH)₂ impurities. smolecule.com Affects surface texture. researchgate.net | Can influence pore size distribution. smolecule.com |

| Si:Mg Molar Ratio | A 2:1 ratio is optimal for the pure Mg₂Si₃O₈ phase. smolecule.com | Directly impacts the final composition and can indirectly affect surface properties. |

| Temperature | Influences crystallinity and phase purity. researchgate.net | Higher aging temperatures can increase surface area up to a certain point. researchgate.net |

| Aging Time | Longer aging can enhance crystallinity through processes like Ostwald ripening. smolecule.com | Can be optimized to maximize surface area and pore volume. researchgate.net |

| Stirring Speed | Affects particle size and homogeneity of the product. scirp.org | Can influence the final surface area by controlling particle aggregation. |

"Reverse Strike" Method and its Impact on this compound Microstructure

The "reverse strike" method is a specific precipitation technique where the magnesium salt solution is added to the sodium silicate solution. researchgate.netustb.edu.cn This is in contrast to the "forward strike" method, where the silicate solution is added to the magnesium salt solution. The order of addition has a profound impact on the resulting microstructure of the this compound.

Research has demonstrated that the reverse strike method tends to produce microporous this compound with a significantly higher specific surface area, recorded as high as 568.93 m²/g. researchgate.netustb.edu.cn This material exhibits a bimodal pore width distribution in the micropore range of 1 to 3 nm and 0.7 to 0.9 nm. researchgate.netustb.edu.cn In contrast, the forward strike method typically yields a mesoporous material with a much lower specific surface area of around 179.4 m²/g. researchgate.netustb.edu.cn

The sequential addition of the magnesium salt in the reverse strike method is thought to minimize coordination defects between magnesium and silicate ions, leading to enhanced thermal stability. smolecule.com This control over the microstructure makes the reverse strike method a valuable strategy for synthesizing this compound with tailored porosity for specific applications.

Post-Synthesis Modificational Approaches for this compound

Following the initial synthesis, the properties of this compound can be further tailored through various post-synthesis modification techniques. These methods aim to alter the crystalline structure, surface area, and surface chemistry of the material.

Calcination Effects on this compound Crystalline Phases and Surface Area

Calcination, a high-temperature heat treatment, is a common post-synthesis modification. The effects of calcination on this compound are highly dependent on the temperature and duration of the treatment. Generally, calcination can lead to an increase in the degree of crystallinity of the material. researchgate.netustb.edu.cn

However, this increase in crystallinity is often accompanied by a reduction in the specific surface area and a change in the pore size distribution. researchgate.netustb.edu.cn For instance, calcination at 450°C has been shown to decrease the specific surface area of this compound. researchgate.net The process can also lead to an increase in the quantity of mesopores. researchgate.netustb.edu.cn At very high temperatures, such as above 750°C, amorphous magnesium silicate can transform into crystalline structures like cristobalite, which drastically reduces the surface area and pore volume. psu.edu

The table below illustrates the general effects of calcination temperature on the properties of magnesium silicate.

| Calcination Temperature | Effect on Crystalline Phase | Effect on Surface Area | Effect on Pore Structure |

| Low to Moderate (e.g., 450°C) | Increases degree of crystallinity. researchgate.netustb.edu.cn | Decreases specific surface area. researchgate.netustb.edu.cn | Can increase the quantity of mesopores. researchgate.netustb.edu.cn |

| High (e.g., >750°C) | Formation of crystalline phases like cristobalite. psu.edu | Significant reduction in surface area. psu.eduresearchgate.net | Decrease in pore volume, with potential random changes in pore diameter. psu.eduresearchgate.net |

Acidic Activation Processes and Resultant this compound Structural Modifications

Acidic activation is another post-synthesis modification technique that involves treating the this compound with an acid, such as sulfuric acid (H₂SO₄). researchgate.netustb.edu.cn This process leads to significant structural and chemical modifications of the material.

The primary effect of acid activation is the leaching of magnesium ions (Mg²⁺) from the silicate structure. researchgate.netustb.edu.cn This results in the formation of silanol (B1196071) groups (Si-OH) on the surface, which increases the surface acidity of the material. researchgate.netustb.edu.cn This modification can also lead to an increase in the fraction of mesopores. researchgate.netustb.edu.cn Similar to calcination, acidic activation can also cause a reduction in the specific surface area. researchgate.netustb.edu.cn

The structural changes induced by acid activation can be beneficial for certain applications where surface acidity and a mesoporous structure are desired.

Industrial-Scale Production Challenges and Innovations in this compound Manufacturing

The industrial-scale production of this compound, a compound with significant applications in the pharmaceutical and other industries, faces several challenges that drive ongoing innovation in its manufacturing processes. These challenges primarily revolve around achieving high purity, controlling particle characteristics, and ensuring cost-effective and sustainable production methods.

Development of High-Purity this compound Production Techniques

The synthesis of high-purity this compound is critical, especially for its use as a pharmaceutical excipient and active ingredient. imarcgroup.comfiveable.me The most common industrial method for producing this compound is through a precipitation reaction involving a soluble magnesium salt, such as magnesium sulfate, and a sodium silicate solution. fiveable.meresearchgate.net However, controlling the reaction to achieve the desired purity and physical properties presents a significant challenge.

Innovations in production techniques have focused on optimizing reaction parameters and developing novel synthesis routes. Key parameters that are controlled to enhance purity include reactant stoichiometry, pH, and aging time. smolecule.com For instance, maintaining a Si:Mg molar ratio of 2:1 is crucial for maximizing the yield of the trisilicate phase. smolecule.com Furthermore, controlling the pH to a level greater than 10 helps to prevent the co-precipitation of impurities like magnesium hydroxide. smolecule.com

One significant innovation is the development of a continuous production process. This method involves the continuous and concurrent addition of a sodium silicate solution and an aqueous solution of a magnesium salt to a reaction vessel. google.com This process allows for precise control over the concentration of reactants and byproducts in the mother liquor, leading to a product with enhanced physical properties, such as improved filtration and washing characteristics. google.com The this compound produced through this continuous process can be filtered at a significantly faster rate compared to conventionally produced batches. google.com

Post-precipitation washing is another critical step for achieving high purity. The precipitate is typically washed with deionized water to remove soluble byproducts, most notably sodium sulfate. researchgate.net The efficiency of this washing step is crucial for the final purity of the this compound, with some manufacturers achieving purity levels greater than 99%. researchgate.net

Beyond the conventional precipitation method, other synthetic strategies have been explored to tailor the properties of this compound for specific applications. These include:

Hydrothermal Synthesis: This technique allows for precise control over crystallite size and porosity by conducting the reaction under elevated temperatures and autogenous pressure. smolecule.com

Sol-Gel Process: This method utilizes the hydrolysis of metal alkoxides to form a gel containing magnesium and silicon oxides, offering another route to produce this compound with specific properties. smolecule.comscience.gov

The selection of the synthesis method and the fine-tuning of process parameters have a direct impact on the final product's characteristics, including its surface area and pore size, which are critical for its performance in various applications. researchgate.netsmolecule.com

Data on the impact of precipitation parameters on this compound properties:

| Parameter | Effect on Structure | Surface Area (m²/g) | Dominant Pore Size |

| Si:Mg = 2:1 | Pure Mg₂Si₃O₈ phase | 568.93 | 0.7–3 nm (micro) |

| pH = 10.5 | Minimal Mg(OH)₂ impurities | 412.45 | 2–5 nm (meso) |

| Aging time: 1–4 hours | Enhanced crystallinity | Varies | Varies |

This table is based on data from a study on precipitation techniques for controlled crystallization of this compound. smolecule.com

Comparison of Filtration Rates for this compound Production Methods:

| Production Method | Filtration Rate |

| Conventional Process | ~1000 lbs. per hour |

| Improved Continuous Process | ~6000 lbs. per hour |

This table is based on data from a patent describing an improved continuous process for producing this compound. google.com

Strategic Partnerships and Collaborative Research in this compound Innovation

The drive for innovation in this compound manufacturing is significantly bolstered by strategic partnerships and collaborative research efforts between industry and academic institutions. iuk-business-connect.org.uk These collaborations are essential for translating fundamental research into commercially viable technologies and for addressing the complex challenges of modern manufacturing, such as the development of more efficient, sustainable, and cost-effective production processes. iuk-business-connect.org.ukresearchgate.net

The pharmaceutical industry, a major consumer of high-purity this compound, is a key driver of these collaborations. imarcgroup.com The need for novel excipients with specific functionalities to formulate challenging drug molecules has spurred joint ventures between pharmaceutical companies and material science experts. unimman.ac.id These partnerships aim to improve existing formulations, enhance bioavailability, and explore new applications for this compound. imarcgroup.com

Academic-industry collaborations play a crucial role in the foundational stages of innovation. Universities and research institutes often possess the advanced analytical capabilities and fundamental scientific expertise necessary to explore new synthesis methods and characterize the resulting materials in detail. iuk-business-connect.org.ukuni-miskolc.hu For instance, research on the sol-gel synthesis of amorphous and porous silicate dust analogs provides insights into creating materials with high surface-to-volume ratios, a property that can be highly desirable in certain applications of this compound. science.gov

These collaborations can take various forms, from targeted research projects to test new ideas to the establishment of joint research laboratories. iuk-business-connect.org.uknih.gov The outcomes of these partnerships are often new products with improved properties, more efficient manufacturing processes, and a deeper understanding of the material's structure-property relationships. iuk-business-connect.org.uk For example, collaborations have led to the development of biocomposite materials as low-carbon alternatives to traditional ceramics, a field where silicate chemistry plays a central role. iuk-business-connect.org.uk

The overarching goal of these strategic alliances is to accelerate the pace of innovation, enabling the industry to remain competitive in a global market that increasingly demands higher quality, greater efficiency, and improved sustainability. iuk-business-connect.org.uk

Examples of Collaborative Innovation Drivers:

| Driver | Description |

| Need for Novel Excipients | Pharmaceutical companies collaborate with material scientists to develop this compound with specific properties for advanced drug delivery systems. unimman.ac.idresearchgate.net |

| Process Optimization | Industry partners with academic researchers to leverage advanced analytical techniques and fundamental knowledge to improve existing manufacturing processes for greater efficiency and purity. iuk-business-connect.org.ukuni-miskolc.hu |

| Sustainable Manufacturing | Joint efforts focus on developing greener synthesis routes and utilizing secondary raw materials to reduce the environmental impact of production. uni-miskolc.hu |

| Exploration of New Applications | Collaborative research explores the potential of this compound in novel areas beyond its traditional uses, driven by its unique chemical and physical properties. imarcgroup.com |

常见问题

Q. What standardized methods are recommended for quantifying magnesium oxide (MgO) and silicon dioxide (SiO₂) content in magnesium trisilicate?

To quantify MgO and SiO₂, use gravimetric and titration methods outlined in pharmacopeial standards. For MgO: Dissolve the compound in hydrochloric acid, precipitate magnesium as magnesium ammonium phosphate, and calcine to Mg₂P₂O₇ for gravimetric analysis . For SiO₂: Treat the sample with sulfuric acid, evaporate to dryness, and ignite the residue to isolate silica. Ensure compliance with USP standards (e.g., USP Magnesium Oxide RS) for calibration . Hydration variability (Mg₂Si₃O₈·xH₂O) must be accounted for by pre-drying samples to constant weight .

Q. How can researchers validate the chemical identity of this compound in experimental settings?

Use USP-prescribed identification tests:

- Test A: React 500 mg of sample with 3N hydrochloric acid, filter, and neutralize with ammonia to detect Mg²⁺ via precipitation .

- Test B: Fuse the compound with sodium ammonium phosphate to observe crystalline silicate structures under microscopy .

Cross-validate results with XRD or FT-IR to confirm orthorhombic crystal structure (melting point: 1910°C) and characteristic Si-O-Mg bonds .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Personal Protection: Wear lab coats, nitrile gloves, and NIOSH-certified dust respirators to prevent inhalation of fine particles .

- First Aid: For eye exposure, irrigate with water for 15 minutes. For skin contact, wash thoroughly with soap and water. Avoid inducing vomiting if ingested; seek immediate medical attention .

- Storage: Keep in sealed containers away from moisture to prevent hydration changes .

Advanced Research Questions

Q. How should researchers design experiments to study the adsorption capacity of this compound for pharmaceutical compounds (e.g., tetracycline)?

- Experimental Variables: Control pH (8.5–10.5, per USP guidelines ), temperature, and ionic strength. Use UV spectrophotometry to quantify adsorption isotherms .

- Co-Adsorbents: Test surfactants (e.g., sodium lauryl sulfate) or citric acid to assess competitive adsorption. In vitro desorption studies can clarify mechanisms .

- In Vivo Correlation: Measure urinary excretion rates of tetracycline in animal models to correlate adsorption with bioavailability reduction .

Q. How can contradictions in assay results for this compound’s acid-neutralizing capacity be resolved?

Discrepancies often arise from hydration state variability (Mg₂Si₃O₈·xH₂O) or impurities (e.g., soluble salts ). Mitigate by:

- Pre-Treatment: Dry samples at 105°C to remove adsorbed water before analysis .

- Method Harmonization: Compare USP acid-consumption assays (react with 0.1N HCl) with British Pharmacopoeia methods to identify systematic errors .

- Advanced Characterization: Use thermogravimetric analysis (TGA) to quantify hydration levels and BET analysis to measure surface area (critical for adsorption efficacy) .

Q. What strategies address variability in this compound synthesis for tailored porosity and adsorption performance?

- Synthesis Optimization: Adjust calcination temperature (e.g., 500–800°C) to control pore size and crystallinity. Higher temperatures reduce porosity but enhance thermal stability .

- Doping: Incorporate aluminosilicate components (e.g., montmorillonite) to modify surface charge and enhance ion-exchange capacity .

- Quality Control: Enforce USP criteria for soluble salts (<2.5% w/w) and heavy metals (<0.004%) to ensure batch consistency .

Q. How does this compound interact with excipients in drug formulations, and how can these interactions be mitigated?

- Excipient Compatibility: Avoid surfactants like polysorbate 80, which may reduce adsorption efficacy. Pre-formulation studies should include dissolution testing at physiological pH .

- Stabilizers: Use carboxymethylcellulose sodium to prevent particle aggregation without interfering with adsorption .

- Analytical Monitoring: Employ HPLC to detect free drug levels in suspensions and validate adsorption kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。